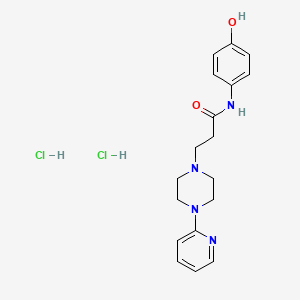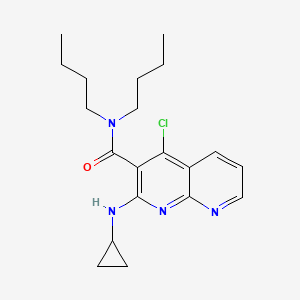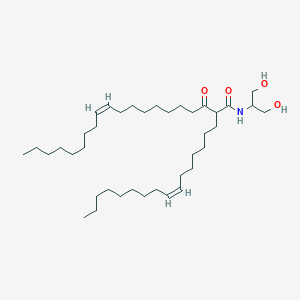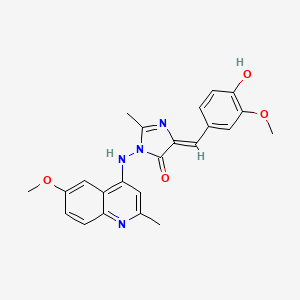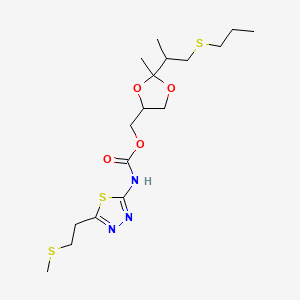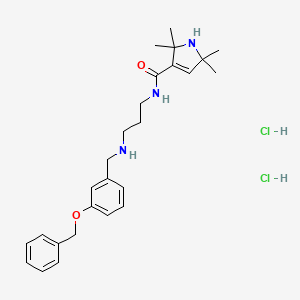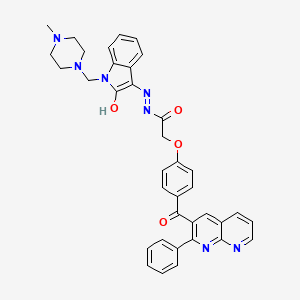
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the 2-phenyl-1,8-naphthyridine and the 1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indole. These intermediates are then coupled through a series of reactions, including acylation and hydrazone formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties might be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-, (1,2-dihydro-1-((4-methyl-1-piperazinyl)methyl)-2-oxo-3H-indol-3-ylidene)hydrazide: shares similarities with other hydrazide derivatives and naphthyridine-based compounds.
Unique Features: Its unique combination of functional groups and structural elements distinguishes it from other compounds, potentially offering enhanced reactivity or specificity in certain applications.
Propriétés
Numéro CAS |
136603-22-0 |
|---|---|
Formule moléculaire |
C37H33N7O4 |
Poids moléculaire |
639.7 g/mol |
Nom IUPAC |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C37H33N7O4/c1-42-18-20-43(21-19-42)24-44-31-12-6-5-11-29(31)34(37(44)47)41-40-32(45)23-48-28-15-13-26(14-16-28)35(46)30-22-27-10-7-17-38-36(27)39-33(30)25-8-3-2-4-9-25/h2-17,22,47H,18-21,23-24H2,1H3 |
Clé InChI |
JKXYJTOGQQEYRN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)C(=O)C5=C(N=C6C(=C5)C=CC=N6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




